Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-
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Overview
Description
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- is a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a pyridine ring substituted with a 2-chloro-5-(methylthio)phenyl group and an oxazole ring. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Pyridine, 2-chloro-5-methylthio
- Pyridine, 2-chloro-5-phenyl
- Pyridine, 2-chloro-5-methyl
Uniqueness
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- is unique due to the presence of both the oxazole ring and the 2-chloro-5-(methylthio)phenyl group. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
502422-48-2 |
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Molecular Formula |
C15H11ClN2OS |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-10-5-6-12(16)11(8-10)15-18-14(9-19-15)13-4-2-3-7-17-13/h2-9H,1H3 |
InChI Key |
DEMSILUPLXBKQE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C2=NC(=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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